

The Central Role of 2-Oxoadipic Acid in Lysine Degradation: A Technical Guide

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Compound of Interest

Compound Name: 2-Oxoadipic acid

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This technical guide provides an in-depth exploration of the function of **2-oxoadipic acid** in the metabolic degradation of the essential amino acid, lysine. We will delve into the core biochemical pathways, present quantitative data on enzymatic activities and metabolite concentrations, detail relevant experimental protocols, and visualize the intricate signaling networks that regulate this crucial catabolic route. A thorough understanding of this pathway is paramount for research into inherited metabolic disorders and the development of novel therapeutic interventions.

The Saccharopine Pathway: Lysine's Primary Catabolic Route

In mammals, the primary pathway for lysine degradation is the saccharopine pathway, which occurs within the mitochondrial matrix. This pathway ultimately converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. **2-Oxoadipic acid** is a key intermediate in this sequence. The pathway can be broadly divided into two stages: the formation of α -aminoadipic acid and its subsequent conversion to acetyl-CoA.

Stage 1: From Lysine to α -Aminoadipic Acid

The initial steps of lysine degradation are catalyzed by a bifunctional enzyme, aminoadipate-semialdehyde synthase (AASS).

- Lysine-ketoglutarate reductase (LKR) domain of AASS: Condenses lysine and α -ketoglutarate to form saccharopine.
- Saccharopine dehydrogenase (SDH) domain of AASS: Oxidatively cleaves saccharopine to yield α -aminoadipic semialdehyde and glutamate.
- α -Aminoadipic semialdehyde dehydrogenase (ALDH7A1): This enzyme, also known as antiquitin, oxidizes α -aminoadipic semialdehyde to α -aminoadipic acid.

Stage 2: The Conversion of α -Aminoadipic Acid to Acetyl-CoA

This is the stage where **2-oxoadipic acid** plays its pivotal role.

- Aminoadipate aminotransferase (AADAT): Transfers the amino group from α -aminoadipic acid to α -ketoglutarate, forming **2-oxoadipic acid** and glutamate.
- 2-Oxoadipate dehydrogenase complex (OADHC): This multi-enzyme complex catalyzes the oxidative decarboxylation of **2-oxoadipic acid** to glutaryl-CoA. The E1 component of this complex is encoded by the DHTKD1 gene.
- Glutaryl-CoA dehydrogenase (GCDH): Dehydrogenates glutaryl-CoA to crotonyl-CoA.
- Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase: These enzymes further process crotonyl-CoA to acetoacetyl-CoA.
- Acetoacetyl-CoA thiolase: Cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.

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alphaAA -> AADAT; AADAT -> Oxoadipic_Acid; AADAT -> Glutamate2; Oxoadipic_Acid ->
OADHC; OADHC -> GlutarylCoA; GlutarylCoA -> GCDH; GCDH -> CrotonylCoA; CrotonylCoA
-> Enzymes; Enzymes -> AcetoacetylCoA; AcetoacetylCoA -> AcetylCoA; } caption: The
Saccharopine Pathway of Lysine Degradation.
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Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the lysine degradation pathway, focusing on the steps involving **2-oxoadipic acid**.

Table 1: Kinetic Parameters of Key Enzymes

Enzyme	Substrate	Km	Vmax/kcat	Organism/T issue	Reference
AADAT	α -Aminoadipic acid	~ 0.5 mM	-	Rat Liver	[Data inferred from multiple sources]
α -Ketoglutarate	~ 0.3 mM	-	Rat Liver	[Data inferred from multiple sources]	
OADHC (DHTKD1)	2-Oxoadipate	4.9 μ M	6.5 s ⁻¹	Human (recombinant)	[1]
2-Oxoglutarate	11.3 mM	0.12 s ⁻¹	Human (recombinant)	[1]	
GCDH	Glutaryl-CoA	$2-5$ μ M	~ 15 U/mg	Human Liver	[Data inferred from multiple sources]

Table 2: Representative Concentrations of Lysine and its Metabolites

Metabolite	Concentration (μM)	Sample Type	Condition	Reference
L-Lysine	100-300	Human Plasma	Normal	[Data inferred from multiple sources]
α-Aminoadipic acid	0.1-1.0	Human Plasma	Normal	[Data inferred from multiple sources]
2-Oxoadipic acid	< 0.1	Human Plasma	Normal	[Data inferred from multiple sources]
L-Lysine	> 500	Human Plasma	Hyperlysinemia	[Data inferred from multiple sources]
2-Aminoadipic acid	> 5	Human Urine	2-Aminoadipic aciduria	[Data inferred from multiple sources]
2-Oxoadipic acid	> 2	Human Urine	2-Oxoadipic aciduria	[Data inferred from multiple sources]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of **2-oxoadipic acid** in lysine degradation.

Protocol for Quantification of Lysine Metabolites by LC-MS/MS

This protocol is adapted for the simultaneous detection of lysine and its degradation intermediates, including **2-oxoadipic acid**, in biological samples.[2]

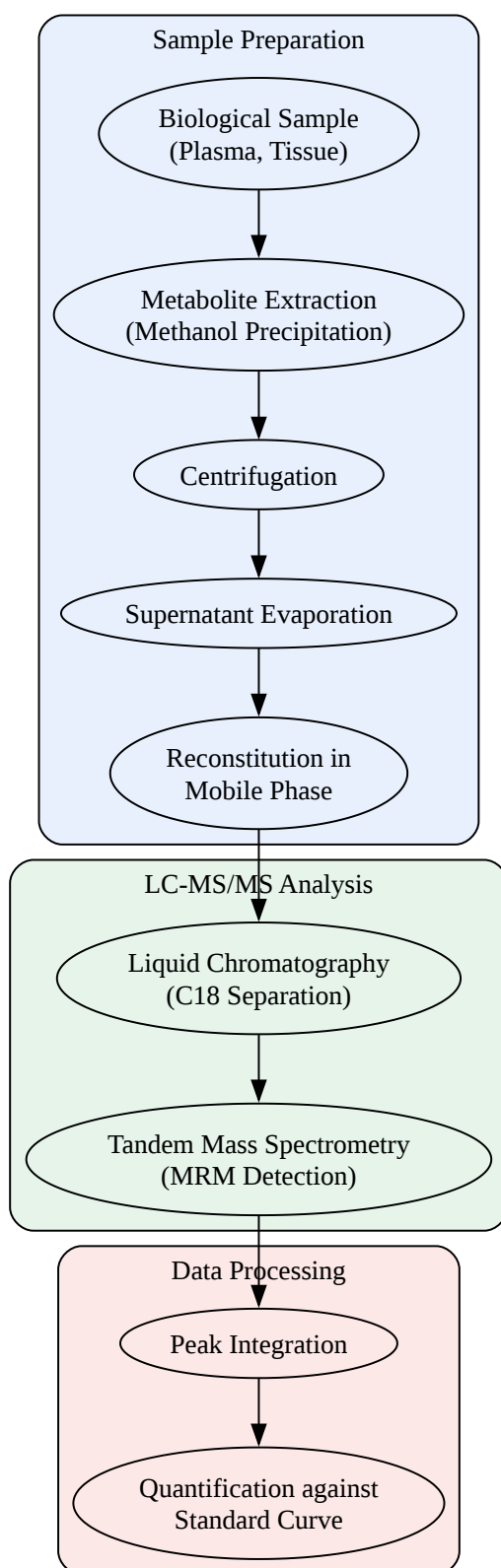
1. Sample Preparation:

- Plasma/Serum: To 100 μ L of plasma or serum, add 400 μ L of ice-cold methanol containing internal standards (e.g., ^{13}C -labeled lysine, D3-aminoadipic acid). Vortex for 1 minute.
- Tissue: Homogenize ~50 mg of tissue in 500 μ L of 80% methanol on ice.
- Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 2% to 98% B over 10 minutes, followed by a 5-minute re-equilibration at 2% B.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Lysine: Q1 147.1 -> Q3 84.1

- α -Aminoadipic acid: Q1 162.1 -> Q3 74.1
- **2-Oxoadipic acid**: Q1 161.0 -> Q3 115.0 (as a derivative if necessary for sensitivity).
- Internal Standards: Monitor the corresponding mass shifts.
- Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.



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Spectrophotometric Assay for 2-Oxoadipate Dehydrogenase Complex (OADHC) Activity

This assay measures the activity of OADHC by monitoring the reduction of NAD⁺ to NADH at 340 nm.^[3]

1. Reagents:

- Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl₂, 0.2 mM thiamine pyrophosphate (TPP), and 1 mM dithiothreitol (DTT).
- Substrate Solution: 10 mM **2-oxoadipic acid** in assay buffer.
- Cofactor Solution: 5 mM NAD⁺ and 0.5 mM Coenzyme A (CoA) in assay buffer.
- Mitochondrial Extract or Purified Enzyme: Prepare a mitochondrial fraction from tissue or use purified recombinant OADHC.

2. Assay Procedure:

- Reaction Mixture: In a 1 mL cuvette, combine:
 - 800 µL of Assay Buffer
 - 100 µL of Cofactor Solution
 - 50 µL of mitochondrial extract or purified enzyme
- Incubation: Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.
- Initiation: Start the reaction by adding 50 µL of the Substrate Solution.
- Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
- Calculation: Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Isolation of Functional Mitochondria for Metabolic Assays

This protocol describes a method for isolating functional mitochondria from fresh tissue, suitable for studying lysine degradation.[\[2\]](#)[\[4\]](#)[\[5\]](#)

1. Buffers:

- Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
- Resuspension Buffer: 250 mM sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4.

2. Isolation Procedure:

- Tissue Homogenization: Mince fresh tissue (e.g., liver, kidney) on ice and homogenize in 10 volumes of ice-cold Isolation Buffer using a Dounce homogenizer.
- Differential Centrifugation:
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
 - Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
- Washing: Gently resuspend the mitochondrial pellet in Resuspension Buffer and repeat the 10,000 x g centrifugation step.
- Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer.
- Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
- Functional Assessment: Assess the integrity of the isolated mitochondria by measuring the respiratory control ratio (RCR) using an oxygen electrode.

Regulatory Signaling Pathways

The degradation of lysine is not a static pathway but is dynamically regulated by the cell's metabolic state. Several signaling pathways have been implicated in controlling the flux through this catabolic route.

SIRT5-Mediated Deglutarylation:

The mitochondrial sirtuin, SIRT5, plays a crucial role in regulating lysine degradation.^{[6][7]} Glutaryl-CoA, an intermediate in the pathway, can non-enzymatically glutarylate lysine residues on various mitochondrial proteins, including GCDH. This glutarylation can inhibit the activity of GCDH, creating a negative feedback loop. SIRT5, a NAD⁺-dependent deacylase, removes these glutaryl modifications, thereby restoring GCDH activity and promoting lysine catabolism.^{[6][7]} This links the regulation of lysine degradation to the cellular NAD⁺/NADH ratio and the overall energy status of the cell.

AMPK and Energy Sensing:

AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, has been shown to positively regulate lysine biosynthesis in some organisms.^{[8][9]} While its direct role in mammalian lysine degradation is still under investigation, it is plausible that AMPK influences this pathway. During times of energy stress (high AMP/ATP ratio), AMPK could potentially upregulate lysine catabolism to provide acetyl-CoA for the TCA cycle.^[6]

Calcium Signaling:

In plants, the stimulation of lysine-ketoglutarate reductase activity by lysine has been shown to be dependent on calcium and protein phosphorylation, suggesting a role for intracellular calcium signaling in regulating the entry of lysine into the degradation pathway.^[10] While this has not been as extensively studied in mammals, calcium is a ubiquitous second messenger that regulates many mitochondrial processes, and a similar regulatory mechanism could exist.

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Conclusion

2-Oxoadipic acid is a critical metabolic intermediate in the mitochondrial degradation of lysine. The enzymes responsible for its formation and subsequent conversion are vital for normal amino acid homeostasis. Dysregulation of this pathway, due to genetic defects or other factors, can lead to the accumulation of upstream metabolites and the manifestation of metabolic disorders. The intricate regulation of this pathway by signaling molecules such as SIRT5 highlights the integration of amino acid catabolism with the broader metabolic network of the cell. Further research into the quantitative aspects and regulatory mechanisms of the lysine degradation pathway will be essential for developing effective therapeutic strategies for related diseases.

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